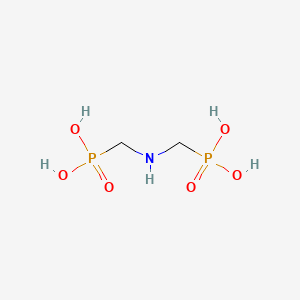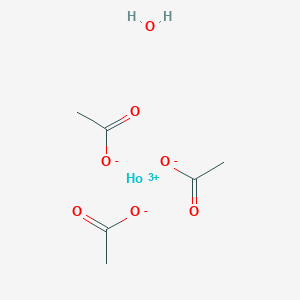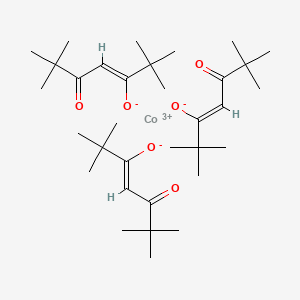![molecular formula C22H44O17 B7801957 (2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol CAS No. 68512-26-5](/img/structure/B7801957.png)
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol
Overview
Description
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol is a nonionic starch derivative used primarily as a plasma volume expander in intravenous therapy. It is a modified branched-chain glucose polymer derived from amylopectin sources such as potatoes, sorghum, or maize. This compound solutions are used to prevent shock following severe blood loss caused by trauma, surgery, or other medical conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol is synthesized through the hydroxyethylation of starch. The process involves the reaction of starch with ethylene oxide or chloroethanol under alkaline conditions (pH 13-14). The reaction is typically carried out at elevated temperatures to facilitate the etherification process. The degree of substitution and molecular weight of the resulting hydroxyethyl starch can be controlled by adjusting the reaction conditions .
Industrial Production Methods:
Hydrolysis and Etherification: Starch is hydrolyzed using hydrochloric acid and then reacted with an etherifying agent such as ethylene oxide. The reaction is conducted under controlled pH and temperature conditions.
Purification: The reaction mixture is neutralized, bleached, and filtered to remove impurities. The product is then subjected to ultrafiltration, electrodialysis, and nanofiltration to concentrate and purify the hydroxyethyl starch.
Drying: The concentrated hydroxyethyl starch solution is spray-dried to obtain the final product
Chemical Reactions Analysis
Types of Reactions: (2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol primarily undergoes substitution reactions due to the presence of hydroxyl groups on the glucose units. These reactions include:
Etherification: Reaction with ethylene oxide to form hydroxyethyl groups.
Oxidation: Reaction with oxidizing agents such as hydrogen peroxide to introduce carbonyl groups.
Common Reagents and Conditions:
Ethylene oxide: Used for hydroxyethylation under alkaline conditions.
Hydrogen peroxide: Used for oxidation reactions under controlled pH and temperature.
Major Products Formed:
Hydroxyethylated starch: Formed through etherification.
Oxidized starch: Formed through oxidation reactions
Scientific Research Applications
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol has a wide range of applications in scientific research, including:
Medicine: Used as a plasma volume expander in intravenous therapy to treat hypovolemia and prevent shock following severe blood loss
Cancer Therapy: Employed in targeting cancer-associated fibroblasts with hydroxyethyl starch-based nanomedicine to enhance cancer treatment efficacy.
Biotechnology: Used in the preparation of biodegradable hydrogels for tissue engineering, drug delivery, and wound treatment.
Mechanism of Action
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol exerts its effects by expanding plasma volume. It consists of amylopectin, a glucose polymer, with hydroxyethyl groups that reduce the degradation of amylopectin by α-amylase in the body. This results in prolonged plasma volume expansion and reduced capillary leakage . The molecular targets include plasma proteins and cellular receptors involved in fluid balance and vascular permeability.
Comparison with Similar Compounds
Hetastarch: Another hydroxyethyl starch derivative with higher molecular weight and degree of substitution.
Pentastarch: A hydroxyethyl starch derivative with intermediate molecular weight and degree of substitution.
Tetrastarch: A hydroxyethyl starch derivative with lower molecular weight and degree of substitution
Comparison:
Molecular Weight: (2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol has a typical molecular weight range of 130-200 kg/mol, while hetastarch, pentastarch, and tetrastarch have varying molecular weights.
Degree of Substitution: this compound has a degree of substitution that can be controlled during synthesis, similar to other derivatives.
Clinical Use: this compound is widely used as a plasma volume expander, while other derivatives like hetastarch and pentastarch have specific clinical applications based on their molecular properties
This compound stands out due to its balanced properties, making it suitable for a wide range of medical and research applications.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O11.C6H12O6/c17-1-6-22-11-12-13(23-7-2-18)14(24-8-3-19)15(25-9-4-20)16(27-12)26-10-5-21;7-1-2-3(8)4(9)5(10)6(11)12-2/h12-21H,1-11H2;2-11H,1H2/t12-,13-,14+,15-,16+;2-,3-,4+,5-,6+/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZMDASEFMLYBU-RNBXVSKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC1C(C(C(C(O1)OCCO)OCCO)OCCO)OCCO)O.C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCCO)OCCO)OCCO)OCCO)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68512-26-5, 9005-27-0 | |
| Record name | Starch, 2-hydroxyethyl ether, base-hydrolyzed | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Starch, 2-hydroxyethyl ether | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Starch, 2-hydroxyethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















